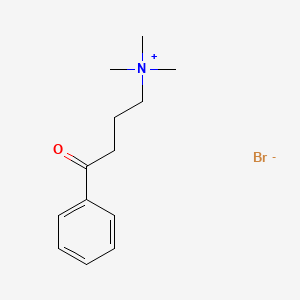

(3-Benzoylpropyl)trimethylammonium bromide

Description

(3-Bromopropyl)trimethylammonium bromide (CAS: 3779-42-8) is a quaternary ammonium salt with the molecular formula C₆H₁₅Br₂N and a molecular weight of 261 g/mol. It is characterized by a trimethylammonium group attached to a 3-bromopropyl chain. This compound is highly soluble in water and polar organic solvents, making it a versatile reagent in synthetic chemistry. Key applications include its use as a phase transfer catalyst and in the preparation of ion-exchange membranes due to its ability to stabilize charged intermediates and enhance reaction kinetics .

Properties

CAS No. |

24070-48-2 |

|---|---|

Molecular Formula |

C13H20BrNO |

Molecular Weight |

286.21 g/mol |

IUPAC Name |

trimethyl-(4-oxo-4-phenylbutyl)azanium;bromide |

InChI |

InChI=1S/C13H20NO.BrH/c1-14(2,3)11-7-10-13(15)12-8-5-4-6-9-12;/h4-6,8-9H,7,10-11H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

UVZKXUQJHSWMCJ-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCCC(=O)C1=CC=CC=C1.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Benzoylpropyl)trimethylammonium bromide can be synthesized through the reaction of 3-bromopropylamine with trimethylamine in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Benzoylpropyl)trimethylammonium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohol.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield (3-hydroxypropyl)trimethylammonium bromide .

Scientific Research Applications

(3-Benzoylpropyl)trimethylammonium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Industry: The compound is used in the production of surfactants, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Benzoylpropyl)trimethylammonium bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, which helps in stabilizing transition states and intermediates during chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants

(5-Bromopentyl)trimethylammonium Bromide (CAS: 15008-33-0)

- Structure : Features a longer pentyl chain (5 carbons) instead of propyl (3 carbons).

- Molecular Formula : C₈H₁₉Br₂N (MW: 303.0).

- Properties : Increased hydrophobicity due to the longer alkyl chain, which reduces water solubility compared to the propyl variant. This property makes it more suitable for organic-phase reactions.

- Applications : Used in modifying chitosan for antifungal applications, where extended alkyl chains improve membrane penetration .

[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide (CAS: 220560-60-1)

- Structure : Combines a trimethylammonium group with a methanethiosulfonate moiety.

- Molecular Formula: C₇H₁₈BrNO₂S₂ (MW: 292.26).

- Properties : Reactive thiol-specific group enables conjugation with biomolecules.

- Applications : Critical in protein engineering and ion channel studies for site-directed labeling .

Aromatic Quaternary Ammonium Salts

Phenyltrimethylammonium Bromide (CAS: 16056-11-4)

Phosphonium-Based Analogues

(3-Bromopropyl)triphenylphosphonium Bromide (CAS: 3607-17-8)

Physicochemical and Functional Comparison

| Property | (3-Bromopropyl)trimethylammonium Bromide | (5-Bromopentyl)trimethylammonium Bromide | Phenyltrimethylammonium Bromide | (3-Bromopropyl)triphenylphosphonium Bromide |

|---|---|---|---|---|

| Molecular Weight | 261 g/mol | 303 g/mol | 216 g/mol | 464 g/mol |

| Water Solubility | High | Moderate | High | Low |

| Thermal Stability | Moderate (Decomposes at ~100–105°C) | Similar | High (>200°C) | Very High (>300°C) |

| Primary Applications | Phase transfer catalysis, ion-exchange membranes | Chitosan modification, antifungal agents | Organic synthesis, ionic liquids | Wittig reactions, drug delivery |

| Reactivity | Nucleophilic substitution (Br displacement) | Similar | Electrophilic substitution | Nucleophilic attack on phosphorus |

Key Research Findings

- Synthetic Utility : (3-Bromopropyl)trimethylammonium bromide facilitates efficient alkylation in SN2 reactions due to its good leaving group (Br⁻) and cationic charge stabilization .

Biological Activity

(3-Benzoylpropyl)trimethylammonium bromide is a quaternary ammonium compound that has garnered attention in various fields of research due to its biological activity. This article reviews the compound's biological properties, synthesis, applications, and relevant case studies, providing a comprehensive overview based on diverse sources.

- Molecular Formula : CHBrN

- Molecular Weight : 284.19 g/mol

- Appearance : White solid

- Solubility : Soluble in water and organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results highlight the compound's effectiveness in inhibiting bacterial growth, making it a candidate for further development in antimicrobial therapies.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound was shown to induce apoptosis in human cancer cells, suggesting its potential as an anticancer agent.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The IC values for these cell lines were found to be significantly lower than those for normal human fibroblast cells, indicating selective toxicity towards cancer cells.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The proposed mechanism of action involves the disruption of cellular membranes and interference with intracellular signaling pathways. The quaternary ammonium structure allows for interaction with phospholipid bilayers, leading to increased membrane permeability and subsequent cell death.

Study on Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound in food preservation. The results indicated a significant reduction in microbial load in treated samples compared to controls, suggesting its potential application as a food preservative.

Investigation of Anticancer Properties

Another study published in Cancer Letters explored the anticancer properties of the compound. Researchers found that treatment with this compound resulted in a marked decrease in tumor growth in xenograft models. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.